molecular formula C10H13Cl2N B599084 2-(4-Chlorophenyl)pyrrolidine hydrochloride CAS No. 1203683-40-2

2-(4-Chlorophenyl)pyrrolidine hydrochloride

Cat. No.: B599084
CAS No.: 1203683-40-2
M. Wt: 218.121
InChI Key: BVEQCCJUWYROBR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13Cl2N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorophenyl group attached to the pyrrolidine ring.

Scientific Research Applications

2-(4-Chlorophenyl)pyrrolidine hydrochloride has several applications in scientific research:

Safety and Hazards

When handling “2-(4-Chlorophenyl)pyrrolidine hydrochloride”, it is recommended to wear personal protective equipment/face protection . Avoid ingestion and inhalation, and use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and pyrrolidine.

    Formation of Intermediate: The 4-chlorobenzaldehyde reacts with pyrrolidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 2-(4-Chlorophenyl)pyrrolidine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the pyrrolidine ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)pyrrolidine hydrochloride
  • 2-(4-Bromophenyl)pyrrolidine hydrochloride
  • 2-(4-Fluorophenyl)pyrrolidine hydrochloride

Comparison

2-(4-Chlorophenyl)pyrrolidine hydrochloride is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, the chlorine atom at the para position may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-(4-chlorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEQCCJUWYROBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677618
Record name 2-(4-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203683-40-2
Record name 2-(4-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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